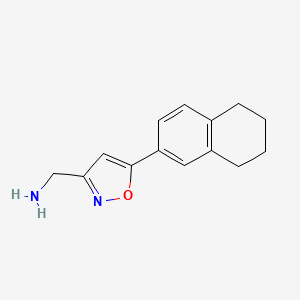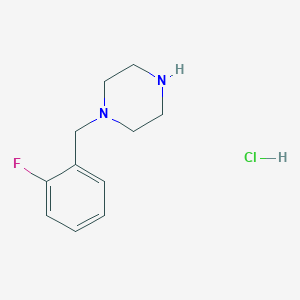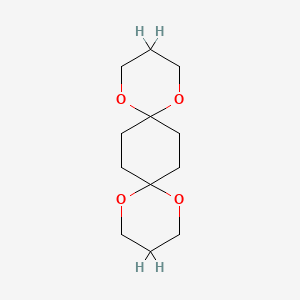
(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate is an organic compound with a complex structure that includes a tetrahydropyran ring, a methoxycarbonyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxycarbonyl Group: This step often involves the use of methoxycarbonylating agents such as dimethyl carbonate or methyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-furan-4-yl)acetate: Similar structure but with a furan ring instead of a pyran ring.
Ethyl (S)-2-((ethoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
Uniqueness
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)-2-(oxan-4-yl)acetate |
InChI |
InChI=1S/C10H17NO5/c1-14-9(12)8(11-10(13)15-2)7-3-5-16-6-4-7/h7-8H,3-6H2,1-2H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
WEBIDXSMXBWQKK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1CCOCC1)NC(=O)OC |
Canonical SMILES |
COC(=O)C(C1CCOCC1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)

![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)

![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)


